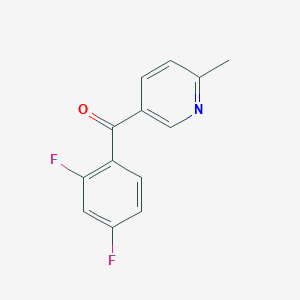
tert-ブチル 4-ヨード-6-フェニルピリジン-3-イルカルバメート
概要
説明
Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate: is a chemical compound with the molecular formula C16H17IN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
科学的研究の応用
Chemistry: Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in material science, including the development of organic light-emitting diodes (OLEDs) and other electronic components.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate as a starting material, which undergoes a series of reactions including halogenation and carbamation under controlled conditions .
Industrial Production Methods: Industrial production of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
作用機序
The mechanism of action of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
- Tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate
- Tert-butyl 4-bromo-6-phenylpyridin-3-ylcarbamate
- Tert-butyl 4-chloro-6-phenylpyridin-3-ylcarbamate
Comparison: Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The phenyl group also contributes to its stability and potential interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
tert-butyl N-(4-iodo-6-phenylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O2/c1-16(2,3)21-15(20)19-14-10-18-13(9-12(14)17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMHVFZNJSVRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679396 | |
| Record name | tert-Butyl (4-iodo-6-phenylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941271-13-2 | |
| Record name | tert-Butyl (4-iodo-6-phenylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)

![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)









